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For Researchers, Scientists, and Drug Development Professionals

Introduction
(5-Methoxypyridin-2-yl)methanol is a key building block in medicinal chemistry, valued for its

role in the synthesis of a variety of biologically active compounds. Its substituted pyridine core

is a common feature in many kinase inhibitors and other therapeutic agents. The methoxy

group and the methanol functional group offer versatile handles for synthetic modifications,

allowing for the exploration of structure-activity relationships (SAR) and the optimization of

pharmacokinetic and pharmacodynamic properties. This document provides an overview of its

applications, quantitative data on relevant compounds, detailed experimental protocols, and

visualizations of synthetic pathways.

Applications in Medicinal Chemistry
The primary application of (5-Methoxypyridin-2-yl)methanol is as a precursor for the

synthesis of more complex molecules, particularly in the development of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation

is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine

moiety of (5-Methoxypyridin-2-yl)methanol can act as a hinge-binding motif, a common

interaction mode for kinase inhibitors that target the ATP-binding site of the enzyme.
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One notable application is in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1)

inhibitors. HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising

strategy in cancer immunotherapy. The (5-methoxypyridin-2-yl)methyl scaffold can be

incorporated into various heterocyclic core structures to generate potent and selective HPK1

inhibitors.

Quantitative Data: Structure-Activity Relationship
(SAR) of Related Kinase Inhibitors
The following table summarizes the biological activity of exemplary kinase inhibitors that

incorporate structural motifs conceptually derived from (5-Methoxypyridin-2-yl)methanol. This

data highlights the importance of the substituted pyridine moiety in achieving high potency.

Compound ID Core Structure
R Group
Modification

Target Kinase IC50 (nM)

1
Pyrrolo[2,3-

d]pyrimidine
4-Fluoroaniline HPK1 10.1[1]

2
Spiro[indoline-

3,4'-piperidine]
2-hydroxyethyl HPK1 33.27

3
Spiro[indoline-

3,4'-piperidine]

2-

(dimethylamino)e

thyl

HPK1 1.02

4
Thiazole-5-

carboxamide

2-

methylpyrimidinyl
Src/Abl

Potent (exact

value not

specified)

5
7H-Pyrrolo[2,3-

d]pyrimidine
Phenyl Multiple RTKs

Potent (exact

value not

specified)[2]

6 Spiro Analogue
Morpholine-

substituted ethyl
HPK1 2.67[3][4]
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Protocol 1: Synthesis of (5-Methoxypyridin-2-
yl)methanol
This protocol describes a general method for the synthesis of the title compound.

Materials:

Methyl 5-methoxypyridine-2-carboxylate

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Sodium sulfate (Na₂SO₄)

Ethyl acetate

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

To a stirred solution of methyl 5-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF

under a nitrogen atmosphere at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous

solution of Rochelle's salt.

Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite.

Wash the filter cake with ethyl acetate.

Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate

(3 x 50 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to afford (5-Methoxypyridin-2-yl)methanol as a crude product, which can

be purified by column chromatography.

Protocol 2: Representative Synthesis of a
Pyrrolopyridinone HPK1 Inhibitor Intermediate
This protocol outlines a representative procedure for the synthesis of a key intermediate for a

pyrrolopyridinone-based HPK1 inhibitor, starting from (5-Methoxypyridin-2-yl)methanol.

Step 2a: Chlorination of (5-Methoxypyridin-2-yl)methanol

Materials:

(5-Methoxypyridin-2-yl)methanol

Thionyl chloride (SOCl₂)

Anhydrous dichloromethane (DCM)

Procedure:

Dissolve (5-Methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous DCM under a nitrogen

atmosphere.

Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 3 hours.

Monitor the reaction by TLC.

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with DCM (3 x 30 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield 2-(chloromethyl)-5-methoxypyridine.
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Step 2b: Alkylation of a Pyrrolopyridinone Core

Materials:

Pyrrolopyridinone core

2-(chloromethyl)-5-methoxypyridine

Cesium carbonate (Cs₂CO₃)

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

To a solution of the pyrrolopyridinone core (1.0 eq) in anhydrous DMF, add cesium carbonate

(2.0 eq).

Stir the mixture at room temperature for 30 minutes.

Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.1 eq) in anhydrous DMF.

Heat the reaction mixture to 60 °C and stir for 12 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain the desired N-alkylated

pyrrolopyridinone intermediate.
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Caption: Synthetic route to (5-Methoxypyridin-2-yl)methanol.
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Caption: Role in drug discovery workflow.
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Caption: HPK1 inhibition enhances T-cell activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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